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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for assessing the activation of the

Stimulator of Interferon Genes (STING) pathway using flow cytometry. This method allows for

the quantitative analysis of key phosphorylation events in individual cells, providing a powerful

tool for basic research and drug development.

Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic

DNA, initiating a signaling cascade that leads to the production of type I interferons and other

inflammatory cytokines. Dysregulation of the STING pathway is implicated in various diseases,

including autoimmune disorders and cancer, making it an attractive target for therapeutic

intervention. This protocol focuses on the intracellular staining of phosphorylated STING (p-

STING), TBK1 (p-TBK1), and IRF3 (p-IRF3) as markers of pathway activation.

STING Signaling Pathway
Upon binding of cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to cytosolic

DNA, STING translocates from the endoplasmic reticulum. This initiates the recruitment and

phosphorylation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then

dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and

other pro-inflammatory genes. The STING pathway can also lead to the activation of NF-κB.
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Experimental Workflow
The following diagram outlines the major steps in the flow cytometry protocol for assessing

STING pathway activation.
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Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key

reagents and steps in the protocol. Optimization may be required for specific cell types and

experimental conditions.

Table 1: STING Agonist Stimulation

Reagent Cell Type
Concentration
Range

Incubation
Time

Temperature

2'3'-cGAMP THP-1, PBMCs 1 - 25 µg/mL 1 - 6 hours 37°C

Poly(dA:dT) THP-1

1 - 5 µg/mL (with

transfection

reagent)

3 - 6 hours 37°C

Table 2: Antibody Dilutions for Intracellular Staining

Antibody Recommended Dilution Supplier Example

Phospho-STING (Ser366) 1:50 - 1:1600
Cell Signaling Technology

(#41622, #43499, #50907)

Phospho-TBK1 (Ser172) 1:50 - 1:200
Cell Signaling Technology

(#13498, #5483)

Phospho-IRF3 (Ser396) 1:50 - 1:1000

Cell Signaling Technology

(#81093, #53539), Thermo

Fisher (#MA5-57852)

Isotype Control
Match primary antibody

concentration
N/A

Table 3: Incubation and Centrifugation Parameters
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Step Time Temperature
Centrifugation
Speed

Cell Stimulation 1 - 6 hours 37°C N/A

Surface Staining 30 minutes 2-8°C N/A

Fixation 15 - 20 minutes Room Temperature N/A

Permeabilization 30 minutes -20°C (for methanol) N/A

Intracellular Staining 30 - 60 minutes Room Temperature N/A

Wash Steps 5 minutes 4°C 300 - 500 x g

Experimental Protocol
This protocol is optimized for the detection of phosphorylated STING, TBK1, and IRF3 in

human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).

Materials and Reagents
Cells: PBMCs isolated by density gradient centrifugation or a relevant cell line.

STING Agonist: 2'3'-cGAMP or other appropriate stimuli.

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.

Fixation Buffer: 1.5-4% formaldehyde or paraformaldehyde in PBS.

Permeabilization Buffer: Ice-cold 90-100% methanol or commercial permeabilization buffers.

Antibodies: Fluorochrome-conjugated primary antibodies against p-STING (Ser366), p-TBK1

(Ser172), p-IRF3 (Ser396), and corresponding isotype controls.

Optional: Antibodies for cell surface markers (e.g., CD14, CD11c) and a viability dye.
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Procedure
Cell Preparation and Stimulation: a. Prepare a single-cell suspension at a concentration of 1-

2 x 10^6 cells/mL in complete culture medium. b. Add the STING agonist (e.g., 2'3'-cGAMP)

to the desired final concentration. Include an unstimulated control. c. Incubate cells for the

desired time (e.g., 1-4 hours) at 37°C in a humidified incubator.

Surface Staining (Optional): a. Centrifuge cells at 300-500 x g for 5 minutes at 4°C and

discard the supernatant. b. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining

Buffer containing the appropriate surface marker antibodies and a viability dye. c. Incubate

for 30 minutes at 2-8°C, protected from light. d. Wash the cells with 2 mL of Flow Cytometry

Staining Buffer and centrifuge as in step 2a.

Fixation: a. Resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 15-20

minutes at room temperature. c. Add 2 mL of Flow Cytometry Staining Buffer and centrifuge

at 300-500 x g for 5 minutes.

Permeabilization: a. Discard the supernatant and gently vortex the cell pellet. b. While

vortexing, slowly add 1 mL of ice-cold methanol. c. Incubate for 30 minutes on ice or at

-20°C. d. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

Intracellular Staining: a. Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry

Staining Buffer. b. Add the fluorochrome-conjugated antibodies against p-STING, p-TBK1, p-

IRF3, and the isotype control to their respective tubes. c. Incubate for 30-60 minutes at room

temperature, protected from light. d. Wash the cells twice with 2 mL of Flow Cytometry

Staining Buffer.

Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 µL of Flow

Cytometry Staining Buffer. b. Acquire events on a flow cytometer. c. Analyze the data using

appropriate software. Gate on the cell population of interest, exclude dead cells and

doublets, and quantify the percentage of positive cells and the median fluorescence intensity

(MFI) for each phospho-protein.

Controls and Optimization
Unstimulated Control: Essential for establishing baseline phosphorylation levels.
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Isotype Controls: Used to determine non-specific antibody binding.

Positive Control Cells: Use a cell line known to respond to STING agonists to validate the

protocol and antibody performance.

Titration of Antibodies: It is crucial to titrate each antibody to determine the optimal

concentration that provides the best signal-to-noise ratio.

Fixation and Permeabilization: The choice of fixation and permeabilization reagents can

significantly impact the detection of phospho-epitopes. Methanol permeabilization is often

recommended for phospho-protein staining.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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